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molecular formula C10H6ClNO2 B158683 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 1631-29-4

1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B158683
M. Wt: 207.61 g/mol
InChI Key: FPZQYYXSOJSITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501413B2

Procedure details

In Analogy to the procedure given in Mhaske et al., Synthesis, 2003, p863-870: A solution of 65 g (288 mmol) of (Z)-3-(4-chloro-phenylcarbamoyl)-acrylic acid in 300 ml of benzene was treated with 41.2 g (302 mmol) of zinc dichloride, dropwise with 90.1 ml (432 mmol) of bis(trimethylsilyl)amine and refluxed during 5 hrs. The mixture was poured into 300 ml of aqueous HCl (0.5 M). The aqueous phase was extracted with AcOEt, the combined organic phases were washed successively with saturated aqueous NaHCO3 and brine, and finally dried over Na2SO4. Evaporation of the solvent gave 58 g (97%) of the title compound. Brown amorphous solid. MS: 208 (M+H)+.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
90.1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
41.2 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](/[CH:11]=[CH:12]\[C:13]([OH:15])=O)=[O:10])=[CH:4][CH:3]=1.C[Si](N[Si](C)(C)C)(C)C.Cl>C1C=CC=CC=1.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:15])=[CH:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(=O)\C=C/C(=O)O
Name
Quantity
90.1 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
41.2 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In Analogy to the procedure given in Mhaske et al., Synthesis, 2003, p863-870
TEMPERATURE
Type
TEMPERATURE
Details
refluxed during 5 hrs
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with AcOEt
WASH
Type
WASH
Details
the combined organic phases were washed successively with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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